molecular formula C13H9ClO2 B126739 2-Chloro-4'-hydroxybenzophenone CAS No. 55270-71-8

2-Chloro-4'-hydroxybenzophenone

Cat. No.: B126739
CAS No.: 55270-71-8
M. Wt: 232.66 g/mol
InChI Key: BFFHEHNJSNFLRF-UHFFFAOYSA-N
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Description

2-Chloro-4'-hydroxybenzophenone, also known as this compound, is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

UV-Absorber Modification

2-Hydroxybenzophenone derivatives, closely related to 2-Chloro-4'-hydroxybenzophenone, have been synthesized and studied for their role in modifying UV-absorbers, enhancing polymer stability against UV degradation. Zakrzewski and Szymanowski (1999) explored the alkylation and esterification of 2-hydroxybenzophenone derivatives, providing insights into the modification of UV-absorbers (Zakrzewski & Szymanowski, 1999).

Synthesis and Catalysis

G. Yadav and Ginish George (2008) investigated the one-pot synthesis of hydroxybenzophenones, crucial precursors in fine chemical and pharmaceutical industries. They explored the catalytic efficiency of cesium substituted heteropoly acid supported on clay for the synthesis of 4-hydroxybenzophenone (Yadav & George, 2008).

Environmental Impact and Detection

Negreira et al. (2009) developed a method for determining hydroxylated benzophenone UV absorbers in environmental water samples, highlighting the environmental presence and impact of these compounds (Negreira et al., 2009).

Electrochemical Oxidation

Fang et al. (2021) explored the electrochemical oxidation of 4-Hydroxybenzophenone, demonstrating the degradation of this compound in aquatic environments using graphene oxide-modified electrodes. This study contributes to understanding the treatment of water contaminated with similar compounds (Fang et al., 2021).

Novel Synthesis Techniques

Chaube et al. (2002) reported on the selective synthesis of 4-hydroxybenzophenone using zeolite H-beta as a catalyst, contributing to efficient synthesis methods for benzophenone derivatives (Chaube et al., 2002).

Disinfection By-products in Water

Xuefeng Sun and colleagues (2019) examined the transformation and genotoxicity of 2,4-Dihydroxybenzophenone during chlorination disinfection, revealing the formation of harmful by-products in treated water, relevant to understanding the environmental and health impacts of such compounds (Sun et al., 2019).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Properties

IUPAC Name

(2-chlorophenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFHEHNJSNFLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a hydroxyl group in the 4' position of the 2-chlorobenzophenone structure influence its reactivity with potassamide in ammonia?

A1: The research paper demonstrates that the presence of a hydroxyl group in the 4' position significantly alters the reactivity of 2-chlorobenzophenone with potassamide in ammonia. While 2-chloro-4'-methoxybenzophenone and 2-chloro-4'-methylthiobenzophenone undergo cleavage to yield the corresponding benzoic acid derivatives, 2-chloro-4'-hydroxybenzophenone remains largely unchanged under these reaction conditions []. This suggests that the hydroxyl group in the 4' position inhibits the cleavage reaction, potentially through electronic effects or by forming a stable complex with the reagent. Further investigation is needed to elucidate the exact mechanism behind this observed difference in reactivity.

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